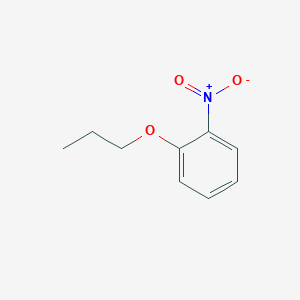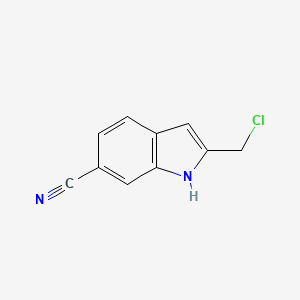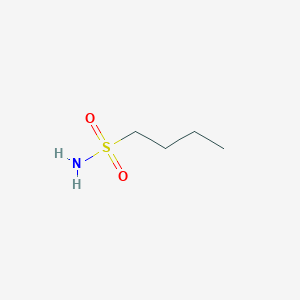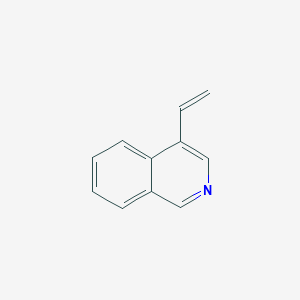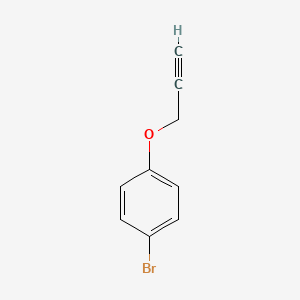![molecular formula C13H13N3O B3031480 1-(8,9-二氢-6H-吡啶并[4,3-b][1,8]萘啶-7-基)乙酮 CAS No. 389117-38-8](/img/structure/B3031480.png)
1-(8,9-二氢-6H-吡啶并[4,3-b][1,8]萘啶-7-基)乙酮
描述
“1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone” is a chemical compound . It has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol.
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone”, has been a topic of interest in recent years . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .科学研究应用
化学转化和合成
1-(8,9-二氢-6H-吡啶并[4,3-b][1,8]萘啶-7-基)乙酮及其相关化合物因其化学转化而得到广泛研究。研究表明,萘啶衍生物的合成方法多种多样,这在药物和化学中间体的开发中至关重要。例如,Higashino、Suzuki 和 Hayashi(1978 年)报道了吡啶并[2,3-d]嘧啶通过与酮和活性亚甲基化合物反应转化为 1,8-萘啶,并提出了这些转化的反应机理 (Higashino、Suzuki 和 Hayashi,1978 年)。同样,Delieza 等人(1997 年)提出了一条合成 3-取代 1,8-萘啶-2,4-二酮的新途径,这种化合物具有重要的药用价值 (Delieza、Detsi、Bardakos 和 Igglessi-Markopoulou,1997 年)。
生物学应用
萘啶衍生物,包括 1-(8,9-二氢-6H-吡啶并[4,3-b][1,8]萘啶-7-基)乙酮,已显示出在生物学应用中的潜力,特别是作为抗菌剂。Nandhikumar 和 Subramani(2018 年)对 1,8-萘啶的绿色合成进行了研究,证明了它们对各种细菌和真菌物种具有显着的抗菌活性 (Nandhikumar 和 Subramani,2018 年)。Bhasker 等人(2018 年)合成了新型 1-[3-(1,8-萘啶-2-基)苯基]-3-芳基脲衍生物,揭示了它们对细菌生长的抑制作用,突出了这些化合物在抗菌疗法中的潜力 (Bhasker、Satyanarayana、Latha、Laxminarayana 和 Chary,2018 年)。
荧光传感和成像
萘啶衍生物在荧光传感和成像中的应用也得到了探索。Khan、Ramu 和 Pitchumani(2018 年)开发了一种新型的芘基荧光传感器,使用 1,8-萘啶选择性检测 Ni2+ 离子,并展示了其在活细胞成像中的应用 (Khan、Ramu 和 Pitchumani,2018 年)。
作用机制
Target of Action
It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in the treatment of several human diseases .
Mode of Action
Naphthyridines are known to interact with various biological targets due to their diverse biological activities . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Given the diverse biological activities of naphthyridines, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the diverse biological activities of naphthyridines, it can be inferred that this compound might have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in modified protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects can occur, highlighting the importance of determining the optimal dosage for therapeutic use. These studies are essential for understanding the compound’s safety profile and therapeutic potential .
Metabolic Pathways
1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications .
属性
IUPAC Name |
1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(17)16-6-4-12-11(8-16)7-10-3-2-5-14-13(10)15-12/h2-3,5,7H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGNHSQUFBDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399803 | |
| Record name | 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389117-38-8 | |
| Record name | 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



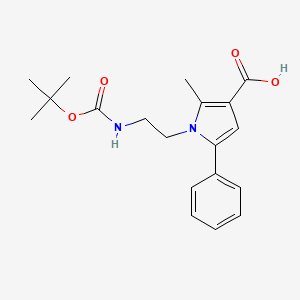
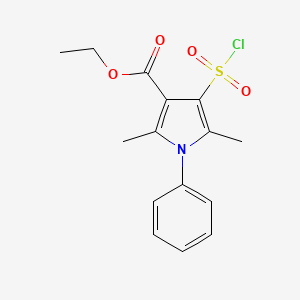
![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
